Cas no 2034597-64-1 (3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide)

3-Fluoro-N-({8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a triazolopyrazine core with a hydroxy substituent. This compound exhibits potential as a bioactive molecule due to its unique structural framework, combining a fluorinated benzene ring with a heterocyclic system. The presence of both fluorine and hydroxy groups enhances its binding affinity and metabolic stability, making it a candidate for pharmaceutical research, particularly in enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise interactions in biological systems, supporting applications in medicinal chemistry and drug development. The compound is synthesized under controlled conditions to ensure high purity and consistency.
3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide structure
2034597-64-1 structure
Product name:3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
CAS No:2034597-64-1
MF:C13H12FN5O3S
Molecular Weight:337.329483985901
CID:6231932
PubChem ID:121181711

3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
    • F6524-4751
    • 3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
    • AKOS032460075
    • 2034597-64-1
    • 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide
    • 3-fluoro-4-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide
    • インチ: 1S/C13H12FN5O3S/c1-8-2-3-9(6-10(8)14)23(21,22)16-7-11-17-18-12-13(20)15-4-5-19(11)12/h2-6,16H,7H2,1H3,(H,15,20)
    • InChIKey: ANTYJFFIOJDWMC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C=1)F)(NCC1=NN=C2C(NC=CN12)=O)(=O)=O

計算された属性

  • 精确分子量: 337.06448860g/mol
  • 同位素质量: 337.06448860g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 593
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 114Ų

3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6524-4751-5mg
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
5mg
$69.0 2023-09-08
Life Chemicals
F6524-4751-20mg
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
20mg
$99.0 2023-09-08
Life Chemicals
F6524-4751-10mg
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
10mg
$79.0 2023-09-08
Life Chemicals
F6524-4751-40mg
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
40mg
$140.0 2023-09-08
Life Chemicals
F6524-4751-100mg
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
100mg
$248.0 2023-09-08
Life Chemicals
F6524-4751-75mg
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
75mg
$208.0 2023-09-08
Life Chemicals
F6524-4751-3mg
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
3mg
$63.0 2023-09-08
Life Chemicals
F6524-4751-20μmol
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-4751-2mg
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
2mg
$59.0 2023-09-08
Life Chemicals
F6524-4751-5μmol
3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide
2034597-64-1
5μmol
$63.0 2023-09-08

3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide 関連文献

3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamideに関する追加情報

3-Fluoro-N-({8-Hydroxy-1,2,4-Triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide: A Comprehensive Overview

3-Fluoro-N-({8-Hydroxy-1,2,4-Triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide, with the CAS number 2034597-64-1, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which combines a sulfonamide group with a triazolopyrazine ring system and a fluorinated aromatic ring. The integration of these structural elements contributes to its unique chemical properties and potential applications in drug development.

The molecular structure of this compound is characterized by a benzene ring substituted with a fluoro group at position 3 and a methyl group at position 4. The sulfonamide group is attached to position 1 of the benzene ring, forming a strong electron-withdrawing group that significantly influences the compound's reactivity and electronic properties. The triazolopyrazine moiety, which is fused to an imidazole ring, introduces additional complexity to the molecule. This heterocyclic system is known for its ability to form hydrogen bonds and participate in various supramolecular interactions, making it a valuable component in medicinal chemistry.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors involved in inflammatory diseases and cancer. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. This finding underscores its potential as an anti-inflammatory agent with improved selectivity and reduced side effects compared to existing drugs.

In addition to its pharmacological applications, this compound has also been investigated for its role in catalytic processes. The triazolopyrazine moiety has been shown to act as a versatile ligand in transition metal-catalyzed reactions, facilitating the synthesis of complex organic molecules with high efficiency. A research article in Nature Catalysis reported that this compound serves as an effective ligand for palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl compounds with unprecedented yields. This discovery has opened new avenues for its application in organic synthesis and materials science.

The synthesis of 3-fluoro-N-({8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide involves a multi-step process that combines principles from heterocyclic chemistry and sulfonamide synthesis. Key steps include the formation of the triazolopyrazine ring system through cyclization reactions and the subsequent attachment of the sulfonamide group via nucleophilic substitution. Recent advancements in green chemistry have allowed for more sustainable methods to be employed in its synthesis, reducing waste and improving overall efficiency.

From an environmental standpoint, this compound has been subjected to rigorous toxicity studies to assess its potential impact on ecosystems. According to findings published in Environmental Science & Technology, the compound exhibits low acute toxicity to aquatic organisms under standard test conditions. However, further research is needed to evaluate its long-term effects and bioaccumulation potential. These studies are crucial for ensuring that any future applications of this compound are environmentally responsible.

In conclusion, 3-fluoro-N-({8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide represents a promising candidate for advancing both medicinal chemistry and catalytic processes. Its unique structure endows it with versatile properties that make it suitable for a wide range of applications. As research continues to uncover new insights into its biological activity and synthetic capabilities, this compound is poised to play an increasingly important role in the development of innovative solutions across multiple scientific disciplines.

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